

1H NMR spectrum of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

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Compound of Interest

Compound Name: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

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An Application Note on the ^1H NMR Spectrum of **Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid**

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Abstract

This guide provides a detailed analysis and experimental protocol for acquiring and interpreting the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **cis-2-carbomethoxycyclohexane-1-carboxylic acid**. The unique stereochemistry of this molecule, specifically the cis relationship of the substituents on the cyclohexane ring, dictates a dynamic conformational equilibrium that is directly reflected in the resulting spectrum. This document elucidates the theoretical basis for predicting the spectral features, including chemical shifts (δ) and coupling constants (J), and offers a robust, field-proven protocol for sample preparation and data acquisition. This application note is intended for researchers in organic synthesis, drug development, and quality control who utilize NMR spectroscopy for structural elucidation and conformational analysis.

Introduction: The Role of Conformational Dynamics in NMR

Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative whose structure is confirmed and characterized by ^1H NMR spectroscopy. The cyclohexane ring is not planar and exists predominantly in rapidly interconverting chair conformations. For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other is in an equatorial (e) position.^{[1][2]} Ring-flipping converts these positions, leading to an equilibrium between two energetically equivalent conformers (axial-equatorial \rightleftharpoons equatorial-axial).

This rapid conformational averaging at room temperature is a critical concept in NMR spectroscopy. Instead of observing separate signals for each conformer, the spectrometer detects a time-averaged spectrum. Consequently, the observed chemical shifts and coupling constants are weighted averages of the values for the individual conformers. Understanding this principle is fundamental to correctly interpreting the spectrum and assigning the proton signals.^[3]

Predicted ^1H NMR Spectral Analysis

The analysis of the ^1H NMR spectrum can be broken down by the distinct chemical environments of the protons in the molecule. The predictions below are based on standard chemical shift values and an understanding of the conformational dynamics.

Key Proton Environments and Expected Signals

- Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its involvement in hydrogen bonding. This results in a signal appearing far downfield, typically in the range of δ 9.0-13.0 ppm.^{[4][5][6]} Due to hydrogen exchange and quadrupolar broadening, this peak is often observed as a broad singlet.
- Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. Their position is influenced by the electronegative oxygen atom, placing the signal at approximately δ 3.7 ppm.
- Methine Protons (H1 and H2): These are the protons attached to the carbons bearing the substituents (C1 and C2). They are deshielded by the adjacent electron-withdrawing carboxyl and carbomethoxy groups. Their chemical shift is predicted to be in the δ 2.5–3.0

ppm region. For the analogous compound cis-1,2-cyclohexanedicarboxylic anhydride, these protons appear around δ 3.16 ppm, providing a strong reference point.[7]

- Cyclohexane Ring Protons (-CH₂-): The remaining eight protons on the cyclohexane ring (at C3, C4, C5, and C6) reside in the standard aliphatic region. They will produce a complex series of overlapping multiplets, typically between δ 1.2–2.2 ppm.[8]

Coupling Constants and Multiplicity

The crucial diagnostic information for confirming the cis stereochemistry comes from the coupling constant between the methine protons, J₁₂.

- In the conformational equilibrium, H1 and H2 are each spending 50% of their time in an axial position and 50% in an equatorial position.
- The coupling between them is therefore an average of an axial-equatorial (J_{ae}) and an equatorial-axial (J_{ea}) coupling.
- Since both J_{ae} and J_{ea} are typically small (2-5 Hz), the observed, averaged J₁₂ coupling constant will also be small, in the range of 3-5 Hz. This small coupling value is a hallmark of a cis-1,2-disubstituted cyclohexane. A trans isomer would show a large diaxial coupling (~10-13 Hz) in its preferred diequatorial conformation.

Data Summary Table

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-COOH	9.0 – 13.0	broad singlet (br s)	N/A
-OCH ₃	~3.7	singlet (s)	N/A
H1, H2 (methine)	2.5 – 3.0	multiplet (m)	J ₁₂ ≈ 3-5 Hz
-CH ₂ - (ring)	1.2 – 2.2	complex multiplet (m)	N/A

Visualization of Molecular Conformation

The following diagram illustrates the rapid ring-flip equilibrium for the cis isomer, which is fundamental to understanding its time-averaged ¹H NMR spectrum.

Caption: Conformational equilibrium of **cis-2-carbomethoxycyclohexane-1-carboxylic acid**.

Experimental Protocol for ^1H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for ^1H NMR analysis. Adherence to these steps is critical for obtaining high-resolution spectra free from artifacts.

Materials and Equipment

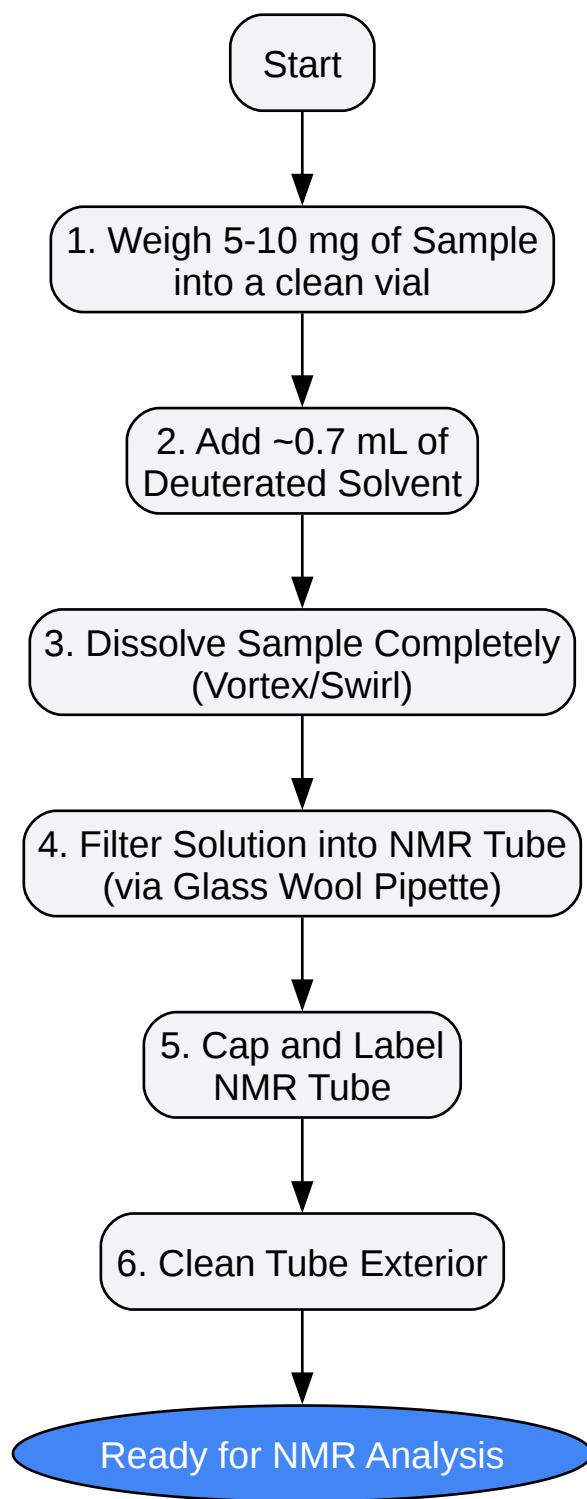
- Analyte: 5-10 mg of **cis-2-carbomethoxycyclohexane-1-carboxylic acid**.[\[9\]](#)
- Deuterated Solvent: ~0.7 mL of Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl_3 is a good first choice for general solubility.
- NMR Tube: One clean, dry, unscratched 5 mm NMR tube with cap.[\[10\]](#)
- Glassware: Small vial (e.g., 1-dram vial), Pasteur pipette with bulb.
- Filtration: Small plug of glass wool or a syringe filter.
- Vortex mixer (optional).

Step-by-Step Procedure

- Weighing the Sample: Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry vial. For ^1H NMR, this concentration is typically sufficient for good signal-to-noise in a few minutes of acquisition time.[\[11\]\[12\]](#)
- Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for modern NMR spectrometers, ensuring the sample fills the detection coils correctly.[\[13\]](#)
- Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A clear, homogeneous solution is required.[\[13\]](#) Incomplete dissolution will lead to broadened spectral lines and difficulties in shimming the magnetic field.

- **Filtration (Critical Step):** Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[12]
- **Transfer to NMR Tube:** Using the pipette, filter the solution directly into the NMR tube. This step removes any microscopic solid particles or dust that can severely degrade the magnetic field homogeneity and thus the spectral resolution.[9][12]
- **Capping and Labeling:** Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.
- **Final Check:** Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or grease before inserting it into the spectrometer.[9]

Workflow Diagram



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Caption: Standard workflow for preparing a small molecule NMR sample.

Data Interpretation and Troubleshooting

- Shimming: Poorly resolved or broad peaks often indicate poor magnetic field homogeneity ("shimming"). This can be caused by solid particles in the sample (hence the importance of filtration), overly concentrated samples, or paramagnetic impurities.[11]
- Solvent Peaks: Be aware of the residual proton peak of your deuterated solvent (e.g., ~7.26 ppm for CDCl_3 , ~2.50 ppm for DMSO-d_6).
- Water Peak: A broad peak around δ 1.5-2.0 ppm (in CDCl_3) or ~3.3 ppm (in DMSO-d_6) often indicates the presence of water.
- Confirming the -COOH Proton: To definitively identify the carboxylic acid proton, a " D_2O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and shaking will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[4]

Conclusion

The ^1H NMR spectrum of **cis-2-carbomethoxycyclohexane-1-carboxylic acid** provides a wealth of structural information. The key diagnostic features are the far downfield signal of the carboxylic acid proton, the sharp singlet of the methyl ester, and most importantly, the small coupling constant between the methine protons at C1 and C2, which is a direct consequence of the cis stereochemistry and the rapid conformational averaging of the cyclohexane ring. By following the detailed protocol provided, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation.

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